n-Hexyl-3,5-diaminobenzoate
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Overview
Description
n-Hexyl-3,5-diaminobenzoate is an organic compound derived from 3,5-diaminobenzoic acid It features two amino groups attached to a benzene ring, along with a hexyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diaminobenzoic acid hexyl ester typically involves the esterification of 3,5-diaminobenzoic acid. One common method is to react 3,5-diaminobenzoic acid with hexanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Esterification Reaction:
Industrial Production Methods
Industrial production of 3,5-diaminobenzoic acid hexyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
n-Hexyl-3,5-diaminobenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3,5-Dinitrobenzoic acid hexyl ester
Reduction: 3,5-Diaminobenzyl alcohol hexyl ester
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
n-Hexyl-3,5-diaminobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3,5-diaminobenzoic acid hexyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino groups can form hydrogen bonds with biological targets, while the ester group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3,5-Diaminobenzoic acid: The parent compound without the hexyl ester group.
3,4-Diaminobenzoic acid hexyl ester: A similar compound with a different substitution pattern on the benzene ring.
3,5-Diaminobenzoic acid methyl ester: A shorter ester chain variant.
Uniqueness
n-Hexyl-3,5-diaminobenzoate is unique due to the presence of the hexyl ester group, which imparts different physical and chemical properties compared to its analogs. The longer ester chain can enhance the compound’s hydrophobicity and influence its interactions with biological membranes and other hydrophobic environments.
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
hexyl 3,5-diaminobenzoate |
InChI |
InChI=1S/C13H20N2O2/c1-2-3-4-5-6-17-13(16)10-7-11(14)9-12(15)8-10/h7-9H,2-6,14-15H2,1H3 |
InChI Key |
YWJHBIZRCBKFRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=CC(=C1)N)N |
Origin of Product |
United States |
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